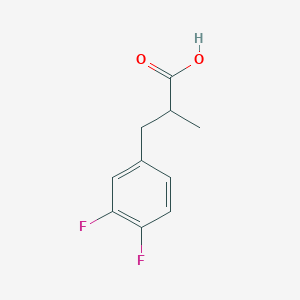

3-(3,4-Difluorophenyl)-2-methylpropanoic acid

Descripción general

Descripción

3-(3,4-Difluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a difluorophenyl group attached to a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-difluorobenzene with a suitable propanoic acid derivative. One common method involves the Friedel-Crafts acylation of 3,4-difluorobenzene using 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

Reduction: Production of difluorophenyl alcohols or aldehydes.

Substitution: Generation of various substituted difluorophenyl derivatives.

Aplicaciones Científicas De Investigación

3-(3,4-Difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

3-(3,4-Difluorophenyl)propionic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.

3,4-Difluorophenylboronic acid: Contains a boronic acid group instead of a propanoic acid group.

3,4-Difluorophenylacetic acid: Has an acetic acid moiety instead of a propanoic acid moiety.

Uniqueness

3-(3,4-Difluorophenyl)-2-methylpropanoic acid is unique due to the presence of both the difluorophenyl group and the 2-methylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

3-(3,4-Difluorophenyl)-2-methylpropanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F2O2, with a molecular weight of approximately 216.21 g/mol. The presence of two fluorine atoms on the phenyl ring enhances its lipophilicity and alters its electronic properties, which can significantly influence its biological interactions.

Anti-Inflammatory Effects

Preliminary studies indicate that this compound exhibits anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief.

Analgesic Properties

In addition to anti-inflammatory effects, this compound has shown potential analgesic activity. Its ability to modulate pain pathways suggests it could be beneficial in treating conditions characterized by chronic pain.

The proposed mechanism of action for this compound involves:

- Inhibition of COX Enzymes : By blocking COX-1 and COX-2, the compound reduces the synthesis of pro-inflammatory mediators.

- Interaction with Biological Targets : The difluorinated phenyl group enhances binding affinity to various proteins involved in inflammatory signaling pathways.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

- Study on COX Inhibition : A study demonstrated that this compound inhibits COX-1 and COX-2 with IC50 values indicating effective anti-inflammatory potential (IC50 values were found to be in the low micromolar range) .

Animal Models

In vivo studies using animal models have further validated the anti-inflammatory and analgesic effects:

- Murine Model of Inflammation : In a murine model induced with carrageenan to simulate inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Fluorophenyl)-2-methylpropanoic acid | Para-fluorophenyl group | Different electronic properties due to para substitution |

| 4-(2,6-Difluorophenyl)-butanoic acid | Longer carbon chain (butanoic) | May exhibit different biological activities due to chain length |

| 3-(2-Chlorophenyl)-2-methylpropanoic acid | Chlorinated phenyl group | Chlorine substitution alters reactivity and solubility |

The unique fluorine substitution pattern in this compound contributes distinct electronic effects that enhance its reactivity and interaction with biological systems compared to structurally similar compounds.

Propiedades

IUPAC Name |

3-(3,4-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWKSHCOWRUZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.